molecular formula C9H19NO B8693665 2,2,6,6-Tetramethyl-piperidine 1-oxide CAS No. 5132-07-0

2,2,6,6-Tetramethyl-piperidine 1-oxide

Cat. No.: B8693665
CAS No.: 5132-07-0
M. Wt: 157.25 g/mol
InChI Key: RVWUHFFPEOKYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetramethyl-piperidine 1-oxide is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Deprotonation Reactions
TEMPO is widely utilized in organic synthesis as a base for deprotonation reactions. Its sterically hindered nature allows it to selectively abstract protons from acidic carbon atoms, facilitating the formation of carbanions. These carbanions can then participate in further synthetic transformations .

Formation of TMP-Lithium Complexes
The compound is also instrumental in the preparation of TMP-lithium complexes. These complexes serve as valuable reagents for metalation of sensitive substrates under mild conditions, making them crucial for developing complex molecular architectures .

Oxidation Reactions
One of the most notable applications of TEMPO is in oxidation reactions. It is particularly effective in the selective oxidation of alcohols to aldehydes or ketones. The stability and reactivity of TEMPO derivatives make them indispensable tools for organic chemists .

Materials Science

Polymerization Inhibition
TEMPO derivatives are known to inhibit the premature polymerization of ethylenically unsaturated monomers. This property is exploited in various industrial applications to control polymerization processes and enhance product stability . For example, 4-hydroxy-TEMPO has been used effectively as a polymerization inhibitor in the production of plastics.

Nanomaterials Synthesis
Recent studies have demonstrated that TEMPO can assist in the preparation of nanomaterials such as chitin nanowhiskers and nanofibers through radical-assisted oxidation processes. This method enhances the mechanical properties of the resulting materials, making them suitable for various applications including biomedical uses .

Environmental Applications

Antioxidant Properties
TEMPO has been explored for its antioxidant properties in food preservation and packaging. Its ability to scavenge free radicals can mitigate oxidative stress in food products, thereby extending shelf life and maintaining quality .

Case Studies

Study Reference Application Findings
Organic SynthesisDemonstrated effectiveness in deprotonation and metalation reactions.
NanomaterialsShowed enhanced mechanical properties in chitin-derived materials using TEMPO-assisted oxidation.
PolymerizationConfirmed inhibition of premature polymerization in various industrial processes.

Properties

CAS No.

5132-07-0

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium

InChI

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h10H,5-7H2,1-4H3

InChI Key

RVWUHFFPEOKYLB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC([NH+]1[O-])(C)C)C

Origin of Product

United States

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